3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Vorbereitungsmethoden
The synthesis of 3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) undergoes various types of chemical reactions due to the presence of the azetidine ring and functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It finds applications in material science and catalysis, making it valuable for industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles. Some similar compounds include:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
The uniqueness of 3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) lies in its specific functional groups and the bis(trifluoroacetic acid) moiety, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
2680528-64-5 |
---|---|
Molekularformel |
C9H14F6N2O5 |
Molekulargewicht |
344.21 g/mol |
IUPAC-Name |
3-(methylaminomethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O.2C2HF3O2/c1-6-2-5(8)3-7-4-5;2*3-2(4,5)1(6)7/h6-8H,2-4H2,1H3;2*(H,6,7) |
InChI-Schlüssel |
KQCAHSLVZMGZAU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CNC1)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.